molecular formula C11H16N2O2S B15159924 3,5-Dimethyl-1-(5-nitrothiophen-2-yl)piperidine CAS No. 706767-38-6

3,5-Dimethyl-1-(5-nitrothiophen-2-yl)piperidine

Cat. No.: B15159924
CAS No.: 706767-38-6
M. Wt: 240.32 g/mol
InChI Key: WTOIWNSYVHWPNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(5-nitrothiophen-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 3,5-dimethylpiperidine with 5-nitrothiophene-2-carbaldehyde in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(5-nitrothiophen-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3,5-dimethyl-1-(5-aminothiophen-2-yl)piperidine .

Scientific Research Applications

3,5-Dimethyl-1-(5-nitrothiophen-2-yl)piperidine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(5-nitrothiophen-2-yl)piperidine involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can also interact with receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-(5-nitrothiophen-2-yl)piperidine is unique due to the combination of the piperidine ring with specific substituents, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitrothiophenyl group and the methyl groups enhances its versatility in various applications .

Properties

CAS No.

706767-38-6

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

3,5-dimethyl-1-(5-nitrothiophen-2-yl)piperidine

InChI

InChI=1S/C11H16N2O2S/c1-8-5-9(2)7-12(6-8)10-3-4-11(16-10)13(14)15/h3-4,8-9H,5-7H2,1-2H3

InChI Key

WTOIWNSYVHWPNM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=CC=C(S2)[N+](=O)[O-])C

Origin of Product

United States

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